molecular formula C17H20N4O2S B6506408 8-tert-butyl-6-oxo-N-(pyridin-4-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421465-50-0

8-tert-butyl-6-oxo-N-(pyridin-4-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B6506408
CAS No.: 1421465-50-0
M. Wt: 344.4 g/mol
InChI Key: ZJAVFPLTQIPZDP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[2,1-b][1,3]thiazine class, characterized by a fused bicyclic scaffold combining pyrimidine and thiazine rings. The core structure is substituted at the 8-position with a tert-butyl group, a 6-oxo moiety, and a carboxamide linker connected to a pyridin-4-yl group.

Properties

IUPAC Name

8-tert-butyl-6-oxo-N-pyridin-4-yl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-17(2,3)13-8-14(22)21-9-11(10-24-16(21)20-13)15(23)19-12-4-6-18-7-5-12/h4-8,11H,9-10H2,1-3H3,(H,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAVFPLTQIPZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-tert-butyl-6-oxo-N-(pyridin-4-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic compound that belongs to a class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. The molecular formula for this compound is C17H20N4O2S, with a molecular weight of 344.4 g/mol .

Biological Activity Overview

The biological activities of pyrimidine derivatives are well-documented, with various studies highlighting their potential as anticancer agents. This specific compound has been associated with the following biological activities:

  • Antitumor Activity : Research indicates that compounds similar to 8-tert-butyl-6-oxo-N-(pyridin-4-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine have shown significant antitumor effects against various cancer cell lines. For example, studies have demonstrated that related compounds exhibit cytotoxic effects against human tumor cell lines .
  • Enzyme Inhibition : The compound is thought to inhibit key enzymes involved in cancer progression. It has been noted for its ability to inhibit dihydrofolate reductase and other enzymes critical for nucleotide synthesis and cellular proliferation .

The mechanism through which 8-tert-butyl-6-oxo-N-(pyridin-4-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine exerts its biological effects may involve:

  • Interference with DNA Synthesis : By inhibiting dihydrofolate reductase (DHFR), the compound may disrupt folate metabolism and consequently DNA synthesis in cancer cells.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in malignant cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute (NCI) evaluated several pyrimidine derivatives for their antitumor properties. Among these derivatives, compounds structurally similar to 8-tert-butyl-6-oxo-N-(pyridin-4-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine demonstrated promising results with GI50 values indicating potent cytotoxicity against various cancer cell lines .

CompoundGI50 (µM)Cancer Cell Line
Compound A1.28 - 2.98A549 (Lung)
Compound B0.35 - 2.78MCF7 (Breast)

Case Study 2: Enzyme Inhibition

Research has shown that pyrimidine derivatives can act as effective inhibitors of enzymes like glucosidase and TTK (threonine tyrosine kinase). In vitro assays indicated that similar compounds could significantly reduce enzyme activity at low concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[2,1-b][1,3]thiazine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrimido-Thiazine Derivatives

Compound Name / ID Key Substituents Molecular Weight Key Differences vs. Target Compound Reference
Target Compound : 8-tert-butyl-6-oxo-N-(pyridin-4-yl)-pyrimido[2,1-b][1,3]thiazine-3-carboxamide 8-tert-butyl, 6-oxo, N-(pyridin-4-yl)carboxamide Not provided Reference compound for comparison N/A
6-Oxo-pyrimido-thiazine-3-carboxylic acid (CAS 1333960-79-4) 3-carboxylic acid, no N-substituent 212.23 Lacks tert-butyl and pyridinyl groups; lower MW
BI61994 (CAS 1421584-69-1) N-(4-tetrazol-1-ylphenyl)carboxamide 355.37 Tetrazole substituent instead of pyridin-4-yl
BI70803 (CAS 1396768-86-7) 7-methyl, 3-(pyridin-3-ylmethyl-piperazine) 385.48 Piperazine-carbonyl group; no tert-butyl
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-pyrimido-thiazine-7-carboxylate (CAS 254433-14-2) Ethyl carboxylate, 4-fluorophenyl 392.90 (avg.) Ester group at 7-position; fluorinated aryl
Compound 3 (CAS not provided) 8-(methylthio), 7-cyano, 4-chlorophenyl Not provided Oxazine core (vs. thiazine); thiomethyl leaving group

Key Observations :

Substituent Impact on Bioactivity: The tert-butyl group in the target compound likely increases steric hindrance compared to smaller groups (e.g., methyl in BI70803 or methylthio in Compound 3), which may reduce off-target interactions .

Core Heterocycle Variations :

  • Compound 3 contains a pyrimido[2,1-b][1,3]oxazine core instead of thiazine, altering electronic properties and reactivity (e.g., methylthio as a leaving group facilitates nucleophilic substitutions) .

Physicochemical Properties :

  • Carboxylic acid derivatives (CAS 1333960-79-4) exhibit lower molecular weights and higher polarity, likely reducing membrane permeability compared to the tert-butyl-containing target compound .
  • Ester derivatives (e.g., CAS 254433-14-2) may exhibit improved bioavailability due to increased lipophilicity from the ethyl carboxylate group .

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